STAT3-SH2 domain inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

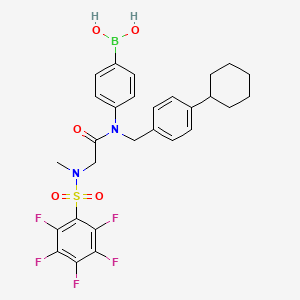

C28H28BF5N2O5S |

|---|---|

Molecular Weight |

610.4 g/mol |

IUPAC Name |

[4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]phenyl]boronic acid |

InChI |

InChI=1S/C28H28BF5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,38-39H,2-6,15-16H2,1H3 |

InChI Key |

CEZFPVMURCGETD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C3CCCCC3)C(=O)CN(C)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of STAT3-SH2 Domain Inhibitor S3I-201

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the molecular mechanism of S3I-201 (also known as NSC 74859), a small-molecule inhibitor targeting the STAT3 SH2 domain.

Introduction: STAT3 as a Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a crucial role in a multitude of cellular processes, including cell proliferation, survival, differentiation, and apoptosis[1][2]. It is a member of the STAT protein family, which are latent cytoplasmic transcription factors that transmit signals from cytokines and growth factors to the nucleus[3][4]. While transient activation of STAT3 is essential for normal physiological functions like immune responses and wound healing, its persistent or aberrant activation is a hallmark of numerous human cancers, including breast, lung, and gastric cancers, as well as melanoma[1][5]. This constitutive activation drives oncogenesis by upregulating genes that promote dysregulated growth and survival[6]. Consequently, STAT3 has emerged as a high-priority target for therapeutic intervention in oncology.

S3I-201 is a first-generation small-molecule inhibitor identified through structure-based virtual screening of chemical libraries for compounds that could disrupt STAT3 activity[6][7]. It was designed to specifically target the Src Homology 2 (SH2) domain, a critical component for STAT3 activation and function[5][8].

The Canonical STAT3 Signaling Pathway

The activation of STAT3 is a tightly regulated process, most commonly initiated by the Janus kinase (JAK) family of tyrosine kinases[1]. The canonical pathway proceeds as follows:

-

Ligand-Receptor Binding: Cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their corresponding transmembrane receptors[3][4].

-

JAK Activation: This binding event induces receptor dimerization and activates receptor-associated JAKs, which phosphorylate tyrosine residues on the receptor's cytoplasmic tail[1].

-

STAT3 Recruitment: The newly created phosphotyrosine sites serve as docking stations for the SH2 domains of cytoplasmic STAT3 monomers[3].

-

STAT3 Phosphorylation: Once recruited, STAT3 is phosphorylated by the activated JAKs at a single critical tyrosine residue, Tyr705[2][9].

-

Dimerization: Phosphorylated STAT3 (p-STAT3) dissociates from the receptor. Two p-STAT3 monomers then form a stable homodimer (or heterodimer with other STATs) via a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine (pTyr705) of the other[1][3].

-

Nuclear Translocation & Gene Transcription: The p-STAT3 dimer translocates into the nucleus, where it binds to specific DNA consensus sequences (e.g., GAS, Gamma-Activated Sites) in the promoter regions of target genes[1][3]. This binding initiates the transcription of genes critical for cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis[6][10].

S3I-201: Core Mechanism of Action

S3I-201 functions as a direct inhibitor of STAT3 by targeting its SH2 domain. The mechanism is predicated on disrupting the crucial dimerization step required for STAT3 activation.

-

SH2 Domain Binding: S3I-201 was computationally designed to fit into the pTyr705 binding pocket of the STAT3 SH2 domain[6]. By occupying this site, it physically prevents the SH2 domain from recognizing and binding to the phosphotyrosine residue of another p-STAT3 monomer[5][11].

-

Inhibition of Dimerization: This competitive binding effectively inhibits the formation of STAT3-STAT3 dimers[6][8][10].

-

Blockade of Downstream Events: Because dimerization is a prerequisite for nuclear import, S3I-201 prevents the translocation of STAT3 into the nucleus[11]. Consequently, STAT3 is unable to bind to the promoter regions of its target genes, leading to a halt in their transcription[10]. This results in the suppression of proteins that drive cell proliferation and prevent apoptosis[6][10].

-

A Note on Selectivity and Covalent Modification: While initially identified as a selective SH2 domain binder, subsequent studies have revealed that S3I-201 can act as a non-selective alkylating agent[5]. At concentrations consistent with its reported IC₅₀, it has been shown to form covalent bonds with cysteine residues on STAT3 and other cellular proteins[5]. This suggests a more complex mechanism of action and indicates that S3I-201 may be a sub-optimal chemical probe for studying STAT3 biology due to potential off-target effects[5].

Quantitative Efficacy Data

The inhibitory activity of S3I-201 has been quantified in both cell-free and cellular assays. The data highlights a preferential, though not exclusive, inhibition of STAT3 over other STAT family members.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of S3I-201 on STAT DNA-Binding Activity

| Target Complex | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|

| STAT3-STAT3 | 86 ± 33 | [6][7][12][13] |

| STAT1-STAT3 | 160 ± 43 | [7][14] |

| STAT5 | 166 ± 17 | [7][14] |

| STAT1-STAT1 | > 300 |[7][14] |

Table 2: Cellular Proliferation IC₅₀ Values of S3I-201 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|---|

| MDA-MB-231 | Breast Carcinoma | ~100 | [10][14] |

| MDA-MB-435 | Breast Carcinoma | ~100 | [14] |

| MDA-MB-453 | Breast Carcinoma | ~100 | [10] |

| Huh-7 | Hepatocellular Carcinoma | 100 - 150 | [14] |

| SNU-398 | Hepatocellular Carcinoma | 150 | [14] |

| SNU-475 | Hepatocellular Carcinoma | 15 | [14] |

| SNU-182 | Hepatocellular Carcinoma | 200 |[14] |

Key Experimental Methodologies

The mechanism of action for STAT3 inhibitors like S3I-201 is elucidated through a series of key biochemical and cell-based assays.

Protocol: Western Blot for p-STAT3 (Tyr705) Detection

This method is used to quantify the levels of phosphorylated (active) STAT3 relative to total STAT3 protein.[9][15]

-

Cell Culture and Treatment: Plate cells (e.g., DU145, HepG2) and grow to 70-80% confluency. Treat cells with desired concentrations of S3I-201 or vehicle control for a specified time (e.g., 24 hours).

-

Lysis: Aspirate media, wash cells with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., M-PER or RIPA) supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.

-

Protein Quantification: Centrifuge lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Tris-Glycine) and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) diluted in blocking buffer[9][16].

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[16].

-

Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and re-probed for total STAT3 (e.g., Cell Signaling Technology, #9139) and a loading control (e.g., β-Actin) to normalize the data[17].

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of active STAT3 dimers from nuclear extracts to a specific DNA sequence.[18][19]

-

Nuclear Extract Preparation: Treat cells with S3I-201. After treatment, harvest cells and isolate nuclear proteins using a nuclear extraction kit or a differential lysis protocol (e.g., dounce homogenization in hypotonic and hypertonic buffers)[19]. Quantify protein concentration.

-

Probe Labeling: Synthesize a double-stranded DNA oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe). Label the probe with biotin or a radioactive isotope (e.g., ³²P) using a terminal transferase or klenow fragment[19].

-

Binding Reaction: In a reaction tube, combine the nuclear extract (e.g., 5-10 µg), a binding buffer (containing poly(dI-dC) to reduce non-specific binding), and the labeled probe. For inhibitor experiments, pre-incubate the nuclear extract with S3I-201 before adding the probe[6].

-

Competition Control: For a specificity control, a parallel reaction is set up including a 100-fold excess of an unlabeled ("cold") probe, which should compete with the labeled probe for STAT3 binding and reduce the signal[18].

-

Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel and run the gel at a low voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

-

Detection: If using a biotinylated probe, transfer the gel contents to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence[18]. If using a radiolabeled probe, dry the gel and expose it to X-ray film (autoradiography). A "shifted" band represents the STAT3-DNA complex, which migrates slower than the free probe.

Protocol: Fluorescence Polarization (FP) Assay

FP is a high-throughput, solution-based assay to measure the disruption of the STAT3 SH2-pTyr peptide interaction.[20][21]

-

Principle: A small, fluorescently labeled peptide containing a pTyr motif (the probe) tumbles rapidly in solution, emitting depolarized light when excited (low FP signal). When bound by the much larger STAT3 protein, its tumbling slows dramatically, resulting in the emission of polarized light (high FP signal). An inhibitor that disrupts this interaction will displace the probe, causing a decrease in the FP signal.

-

Reagents:

-

Purified, full-length STAT3 protein[22].

-

Fluorescent probe: A synthetic peptide mimicking the STAT3 pTyr docking site, labeled with a fluorophore (e.g., fluorescein).

-

Assay buffer.

-

S3I-201 or other test compounds.

-

-

Assay Setup: In a microplate (e.g., black, 384-well), add a fixed concentration of STAT3 protein and the fluorescent probe to the assay buffer.

-

Inhibitor Addition: Add serial dilutions of S3I-201 to the wells. Include positive (no inhibitor) and negative (no protein) controls.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization of each well using a microplate reader equipped with the appropriate excitation and emission filters.

-

Data Analysis: The FP signal is plotted against the inhibitor concentration. The data is fitted to a dose-response curve to determine the IC₅₀ value, representing the concentration of S3I-201 required to displace 50% of the bound probe.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Inhibition of STAT3 by S3I‐201 suppress peritoneal fibroblast phenotype conversion and alleviate peritoneal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 10. selleckchem.com [selleckchem.com]

- 11. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorbyt.com [biorbyt.com]

- 13. axonmedchem.com [axonmedchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 18. 2.6. Electrophoretic Mobility-Shift Assay (EMSA) for Determining the Functional Binding Sites of STATs on the Promoter Regions [bio-protocol.org]

- 19. med.upenn.edu [med.upenn.edu]

- 20. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

STAT3-SH2 Domain Inhibitor 1: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of STAT3-SH2 Domain Inhibitor 1, a molecule of significant interest in the development of targeted cancer therapies. This document outlines the inhibitor's binding affinity, the experimental methodologies used to determine these parameters, and the broader context of the STAT3 signaling pathway.

Introduction to STAT3 and Its Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] In normal cellular function, STAT3 activation is a transient and tightly regulated process. However, the persistent activation of STAT3 is a hallmark of numerous human cancers, where it drives tumor growth and survival.[3] This makes STAT3 an attractive target for therapeutic intervention.

The Src Homology 2 (SH2) domain of STAT3 is essential for its activation. It mediates the dimerization of STAT3 monomers through a reciprocal phosphotyrosine-SH2 interaction, a critical step for its translocation to the nucleus and subsequent regulation of gene expression.[1][3][4][5] this compound is a small molecule designed to specifically bind to this SH2 domain, thereby preventing STAT3 dimerization and blocking its downstream signaling.[6][7][8]

Binding Affinity of this compound

The binding affinity of an inhibitor is a measure of the strength of the interaction between the inhibitor and its target. It is a critical parameter in drug development, as it often correlates with the inhibitor's potency. The primary metric for binding affinity is the dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 1.57 μM | Not Specified | [6][7][8] |

| IC50 (AGS cells) | 1.54 μM | Proliferation Assay | [6] |

| IC50 (MGC-803 cells) | 4.73 μM | Proliferation Assay | [6] |

Table 1: Quantitative Binding and Inhibition Data for this compound

Binding Kinetics of this compound

While binding affinity provides a static measure of the inhibitor-target interaction, binding kinetics describes the dynamic process of this interaction. The key kinetic parameters are:

-

Association Rate Constant (k_on): The rate at which the inhibitor binds to the target.

-

Dissociation Rate Constant (k_off): The rate at which the inhibitor-target complex dissociates.

A comprehensive understanding of these kinetic parameters can provide valuable insights into the inhibitor's duration of action and in vivo efficacy. Currently, specific k_on and k_off values for this compound are not publicly available. However, these parameters can be determined using techniques such as Surface Plasmon Resonance (SPR).

Experimental Protocols

The determination of binding affinity and kinetics relies on precise and robust experimental methodologies. The following sections detail the typical protocols for Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) assays, which are commonly used to characterize STAT3 inhibitors.

Fluorescence Polarization (FP) Assay for Binding Affinity

Fluorescence Polarization is a powerful in-solution technique for measuring molecular binding events. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (the protein), the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light. A competitive FP assay can be used to determine the binding affinity of an unlabeled inhibitor.

Protocol:

-

Reagents and Materials:

-

Recombinant human STAT3 protein.

-

Fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain (e.g., 5-FAM-G(pY)LPQTV-NH2).

-

This compound.

-

Assay Buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

Black, low-volume 384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Experimental Procedure:

-

A solution of the fluorescently labeled phosphopeptide probe is prepared in the assay buffer at a fixed concentration (typically in the low nanomolar range).

-

A serial dilution of the this compound is prepared in the assay buffer.

-

A fixed concentration of the STAT3 protein is added to the wells of the microplate.

-

The serially diluted inhibitor is then added to the wells.

-

The fluorescent probe is added to all wells.

-

The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization is measured using a microplate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe from the STAT3 protein.

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the fluorescent probe and its affinity for the protein.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of both the association (k_on) and dissociation (k_off) rates of an interaction, from which the dissociation constant (Kd) can be calculated (Kd = k_off / k_on).

Protocol:

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 sensor chip).

-

Recombinant human STAT3 protein (ligand).

-

This compound (analyte).

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Amine coupling kit for ligand immobilization.

-

-

Experimental Procedure:

-

Ligand Immobilization: The STAT3 protein is covalently immobilized on the surface of the sensor chip using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of the this compound are prepared in the running buffer. Each concentration is then injected over the sensor chip surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

-

Regeneration: After each binding cycle, the sensor chip surface is regenerated by injecting a solution that disrupts the inhibitor-protein interaction (e.g., a low pH buffer) to prepare the surface for the next injection.

-

-

Data Analysis:

-

The SPR sensorgram, a plot of the response units (RU) versus time, is generated for each inhibitor concentration.

-

The association and dissociation curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (k_on) and the dissociation rate constant (k_off).

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of k_off to k_on.

-

Visualizing the STAT3 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: The STAT3 signaling pathway and the point of intervention for STAT3-SH2 domain inhibitors.

Caption: A typical workflow for a competitive Fluorescence Polarization (FP) assay.

Conclusion

This compound demonstrates a micromolar binding affinity for the STAT3 SH2 domain, effectively inhibiting the proliferation of cancer cell lines that are dependent on STAT3 signaling. The experimental protocols detailed in this guide, particularly Fluorescence Polarization and Surface Plasmon Resonance, are robust methods for characterizing the binding affinity and kinetics of this and other STAT3 inhibitors. Further investigation into the binding kinetics of this compound will provide a more complete understanding of its pharmacological profile and aid in the development of more effective STAT3-targeted therapies.

References

- 1. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 6. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 7. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cell-permeable Stat3 SH2 Domain Mimetic Inhibits Stat3 Activation and Induces Antitumor Cell Effects in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of STAT3-SH2 Domain Inhibitor Binding: A Technical Guide

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in numerous cellular processes, including cell growth, proliferation, and survival.[1] Persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a significant target for therapeutic intervention.[2][3] The Src Homology 2 (SH2) domain is a structurally and functionally conserved region of the STAT3 protein that is essential for its activation.[4] The SH2 domain mediates the dimerization of STAT3 monomers through a reciprocal phosphotyrosine-SH2 interaction, a critical step for its nuclear translocation and subsequent regulation of gene transcription.[4][5] Consequently, inhibiting the STAT3-SH2 domain to prevent dimerization has emerged as a promising strategy for developing novel anticancer agents.[6]

In silico modeling plays a pivotal role in the rational design and discovery of STAT3-SH2 domain inhibitors. Computational techniques such as molecular docking, molecular dynamics simulations, and virtual screening have become indispensable tools for identifying and optimizing lead compounds.[7][8] These methods provide insights into the molecular interactions between inhibitors and the STAT3-SH2 domain, predict binding affinities, and guide the synthesis of more potent and selective molecules. This guide provides an in-depth overview of the in silico modeling approaches for STAT3-SH2 domain inhibitor binding, aimed at researchers, scientists, and drug development professionals.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding cell surface receptors.[2][9] This binding event triggers the activation of receptor-associated Janus kinases (JAKs) or other tyrosine kinases, which in turn phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail.[2] These phosphotyrosine sites serve as docking sites for the SH2 domain of latent cytoplasmic STAT3 monomers.[2] Upon recruitment to the activated receptor complex, STAT3 is phosphorylated at a critical tyrosine residue (Tyr705).[4] This phosphorylation event induces a conformational change, leading to the dissociation of STAT3 from the receptor and the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[5] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[10] These target genes are involved in critical cellular functions such as proliferation, survival, and angiogenesis.[2]

In Silico Modeling Workflow for STAT3-SH2 Inhibitor Discovery

The process of identifying and optimizing STAT3-SH2 domain inhibitors using computational methods generally follows a structured workflow. This workflow integrates various in silico techniques to screen large compound libraries, predict binding modes and affinities, and refine potential drug candidates before experimental validation.

Experimental and Computational Protocols

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] In the context of STAT3, docking is used to predict how small molecule inhibitors bind to the SH2 domain.

-

Protein Preparation: The three-dimensional structure of the STAT3 protein is obtained from the Protein Data Bank (PDB). Commonly used PDB entries for STAT3-SH2 domain studies include 1BG1 and 6NJS.[5][11] The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges. The active site, typically the ligand-binding region within the SH2 domain, is defined for the docking simulation.[11]

-

Ligand Preparation: A library of small molecules is prepared by generating 3D conformers for each compound and assigning appropriate atom types and charges.

-

Docking Simulation: A docking program (e.g., DOCK4, AutoDock, Glide) is used to systematically place the ligand in the defined active site of the protein.[5] The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: The results are analyzed to identify ligands with favorable docking scores and binding poses that form key interactions with active site residues, such as Arg609, Ser611, and Ser613.[1]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.[7][12]

-

System Setup: The docked protein-ligand complex is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.

-

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax to a stable state.

-

Production Run: A long-duration MD simulation is performed to generate a trajectory of the atomic motions of the complex.

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the protein and ligand, and specific intermolecular interactions like hydrogen bonds.[11]

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.[4]

-

Library Preparation: A large compound database (e.g., ZINC, Specs, or commercial libraries) is prepared for screening.[8][12]

-

High-Throughput Virtual Screening (HTVS): A rapid docking method is used to screen millions of compounds against the STAT3-SH2 domain.[8]

-

Filtering and Refinement: The initial hits are filtered based on docking scores, drug-like properties (e.g., Lipinski's rule of five), and visual inspection of the binding poses. The top-ranked compounds are then subjected to more accurate, but computationally expensive, docking protocols (e.g., SP and XP docking) and binding free energy calculations.[8]

Experimental Validation Assays

-

Fluorescence Polarization (FP) Assay: This assay is used to measure the binding affinity of inhibitors to the STAT3-SH2 domain.[6][13] It measures the change in polarization of a fluorescently labeled phosphopeptide probe upon binding to the STAT3 protein. Inhibitors that compete with the probe for binding to the SH2 domain will cause a decrease in the fluorescence polarization signal.[13]

-

Electrophoretic Mobility Shift Assay (EMSA): EMSA is used to determine if an inhibitor can block the DNA-binding activity of STAT3.[13] Nuclear extracts containing activated STAT3 are incubated with a radiolabeled DNA probe that contains a STAT3 binding site. The formation of the STAT3-DNA complex is visualized as a shifted band on a non-denaturing gel.

-

Co-immunoprecipitation (Co-IP): This technique is used to verify the inhibition of STAT3 dimerization in a cellular context.[14] Cells are treated with the inhibitor, and then cell lysates are subjected to immunoprecipitation with an anti-STAT3 antibody, followed by immunoblotting to detect the co-precipitated STAT3 partner.

-

Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm the direct binding of a compound to STAT3 within intact cells.[11][15] The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Quantitative Data Summary

The following tables summarize quantitative data for various STAT3-SH2 domain inhibitors identified through in silico and experimental methods.

Table 1: Binding Affinity and Inhibitory Concentrations of Selected STAT3 Inhibitors

| Inhibitor | Assay Type | Target | IC50 (µM) | Kd (µM) | Reference |

| S3I-201 | DNA Binding | STAT3 | 86 ± 33 | - | [14] |

| S3I-201.1066 | FP Assay | STAT3-pTyr Peptide | 20 ± 7.3 | - | [13] |

| S3I-201.1066 | Surface Plasmon Resonance | STAT3 SH2 Domain | - | 0.00274 | [13] |

| Cryptotanshinone | Cell-free Assay | STAT3 | 4.6 | - | [14] |

| 323-1 | FP Assay | STAT3 SH2 Domain | - | 94 | [14] |

| 323-2 | FP Assay | STAT3 SH2 Domain | - | 75 | [14] |

| LY5 (Compound 8) | Cell Viability (U2OS) | - | 0.5 - 1.4 | - | [6] |

| Peptide Inhibitor | Docking (Calculated) | STAT3 SH2 Domain | - | 93.10 | [1] |

Table 2: Computational Binding Energy Predictions for STAT3 Inhibitors

| Inhibitor | Computational Method | Binding Free Energy (ΔG_bind, kcal/mol) | Reference |

| Peptide Inhibitor | Molecular Docking | -5.50 | [1] |

| Top 341 Compounds | MM/GBSA | ≤ -50 | [8] |

| Compound K | Molecular Docking | -8.0 | [16] |

Logical Relationship between Computational and Experimental Approaches

The discovery of novel STAT3 inhibitors relies on a synergistic relationship between computational modeling and experimental validation. In silico methods provide a rapid and cost-effective way to screen vast chemical spaces and prioritize candidates, while experimental assays are essential for confirming the biological activity and mechanism of action of these predicted inhibitors.

Conclusion

The in silico modeling of STAT3-SH2 domain inhibitor binding is a dynamic and evolving field that has significantly accelerated the discovery of novel anticancer drug candidates. The integration of molecular docking, molecular dynamics simulations, and advanced virtual screening techniques allows for the efficient identification and optimization of potent and selective STAT3 inhibitors. The success of this approach is critically dependent on the iterative interplay between computational predictions and rigorous experimental validation. As computational power increases and algorithms become more sophisticated, in silico methods will continue to be an indispensable component of the drug discovery pipeline targeting the STAT3 signaling pathway.

References

- 1. Molecular docking studies on inhibition of Stat3 dimerization by curcumin natural derivatives and its conjugates with amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07007C [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel STAT3 small molecule inhibitors via in silico site-directed fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel STAT3 inhibitors with anti-breast cancer activity: structure-based virtual screening, molecular dynamics and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 15. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Apoptosis Induction Pathway by the STAT3-SH2 Domain Inhibitor LLL12

Executive Summary: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently found to be constitutively activated in a wide array of human cancers, playing a pivotal role in tumor cell proliferation, survival, and angiogenesis.[1] This persistent activation makes STAT3 an attractive target for cancer therapy.[2] LLL12 is a novel, non-peptide, cell-permeable small molecule developed through structure-based design to specifically target the STAT3 signaling pathway.[3][4] It directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent downstream signaling, which ultimately leads to the induction of apoptosis in cancer cells expressing activated STAT3.[3][5][6] This guide provides a detailed overview of the molecular mechanism of LLL12, its pathway to inducing apoptosis, quantitative efficacy data, and the key experimental protocols used for its characterization.

Mechanism of Action of LLL12

LLL12 was designed to directly interact with the core machinery of STAT3 activation. Its mechanism is characterized by high specificity and direct inhibition of the STAT3 protein.

-

Direct Binding to the STAT3 SH2 Domain: Computer docking models show that LLL12 binds directly to the phosphoryl tyrosine 705 (pTyr705) binding site within the SH2 domain of the STAT3 monomer.[3][5][6] This site is critical for the dimerization of STAT3 monomers, which is an essential step for their activation.[1][7]

-

Inhibition of Phosphorylation and Dimerization: By occupying the pTyr705 binding site, LLL12 effectively blocks the phosphorylation of STAT3 at the tyrosine 705 residue.[3][4][5] This inhibition prevents the formation of STAT3 homodimers.[1]

-

Prevention of Nuclear Translocation and DNA Binding: Since dimerization is a prerequisite for nuclear import, LLL12-mediated inhibition of STAT3 phosphorylation prevents its translocation into the nucleus.[5] Consequently, STAT3 is unable to bind to the promoter regions of its target genes, thereby abrogating its function as a transcription factor.[3][5]

-

High Specificity: LLL12 demonstrates high selectivity for STAT3. Studies have shown it does not significantly inhibit the phosphorylation of other kinases such as mTOR, Src, or ERK1/2.[1][3] Furthermore, it does not affect the activation of other STAT family members, including STAT1, STAT2, STAT4, and STAT6, upon cytokine stimulation.[5][8]

The LLL12-Induced Apoptotic Pathway

The inhibition of STAT3's transcriptional activity by LLL12 directly impacts the expression of genes crucial for cell survival. This disruption of the balance between pro- and anti-apoptotic signals is the primary driver of LLL12-induced apoptosis.

-

Downregulation of Anti-Apoptotic Genes: LLL12 treatment leads to a significant reduction in the mRNA and protein levels of key STAT3-regulated anti-apoptotic and cell cycle progression genes.[3][4][5] These include:

-

Activation of the Caspase Cascade: The suppression of these survival proteins initiates the apoptotic cascade. LLL12 has been shown to induce the cleavage, and therefore activation, of initiator caspase-8 and executioner caspase-3.[5]

-

Execution of Apoptosis: Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[3][5] Cleavage of PARP is a hallmark of apoptosis. The culmination of these events is programmed cell death.[5]

Quantitative Efficacy of LLL12

The potency of LLL12 has been quantified across a wide range of cancer cell lines that exhibit elevated levels of STAT3 phosphorylation. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for its efficacy.

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment | Reference(s) |

| U266, ARH-77 | Multiple Myeloma | 0.26 - 1.96 | [5] |

| MDA-MB-231 | Breast Cancer | 1.45 | [10] |

| SK-BR-3 | Breast Cancer | 3.09 | [10] |

| HPAC | Pancreatic Cancer | 0.16 | [10] |

| PANC-1 | Pancreatic Cancer | 1.51 | [10] |

| U87 | Glioblastoma | 0.33 | [10] |

| U373 | Glioblastoma | 0.46 | [10] |

| Daoy, UW-426 | Medulloblastoma | 1.07 - 5.98 | [9][11] |

Table 1: In Vitro Cell Viability (IC50 Values) of LLL12 in various human cancer cell lines. LLL12 demonstrates potent activity with IC50 values in the low micromolar to nanomolar range.[3][4][7]

Key Experimental Methodologies

The characterization of LLL12's effects relies on a set of standard and specialized molecular and cell biology techniques.

4.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the concentration of LLL12 that inhibits cell growth by 50% (IC50).

-

Protocol:

-

Seed cancer cells in 96-well plates (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

-

Treat cells with a serial dilution of LLL12 or DMSO (vehicle control) for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO control and determine IC50 values using appropriate software.[5]

-

4.2. Western Blot Analysis

-

Objective: To detect changes in the protein levels of p-STAT3, total STAT3, and key apoptosis-related proteins.

-

Protocol:

-

Culture cells to 70-80% confluency and treat with specified concentrations of LLL12 or DMSO for a set time (e.g., 24 hours).

-

Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

4.3. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

-

Protocol:

-

Treat cells with LLL12 or DMSO for a specified time (e.g., 24 hours).[5]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

4.4. STAT3 DNA Binding Assay

-

Objective: To confirm that LLL12 inhibits the ability of STAT3 to bind to its DNA consensus sequence.

-

Protocol:

-

Treat cells with LLL12 for a designated period (e.g., 18-24 hours).[12]

-

Prepare nuclear extracts from the treated and control cells.

-

Use a commercially available STAT3 transcription factor DNA binding ELISA kit.

-

Add equal amounts of nuclear extract to wells pre-coated with an oligonucleotide containing the STAT3 binding site.

-

Incubate to allow STAT3 to bind to the oligonucleotide.

-

Wash away unbound proteins and add a primary antibody specific to STAT3.

-

Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate.

-

Measure the absorbance to quantify the amount of bound STAT3, which reflects its DNA binding activity.[3][9]

-

Conclusion

The STAT3-SH2 domain inhibitor LLL12 is a potent and specific agent that effectively induces apoptosis in cancer cells characterized by constitutive STAT3 activation. Its well-defined mechanism involves the direct inhibition of STAT3 phosphorylation, leading to the downregulation of critical survival genes and the subsequent activation of the caspase cascade. The robust in vitro efficacy, demonstrated by low micromolar IC50 values across numerous cancer types, highlights its potential as a targeted therapeutic agent.[3][5] The detailed methodologies provided herein serve as a guide for researchers and drug developers seeking to investigate and leverage the therapeutic potential of STAT3 inhibition in oncology.

References

- 1. A novel small inhibitor, LLL12, targets STAT3 in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LLL12, a novel small inhibitor targeting STAT3 for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small molecule, LLL12 inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. LLL12 Inhibits Endogenous and Exogenous Interleukin-6-induced STAT3 Phosphorylation in Human Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 9. The Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Induces Apoptosis in Medulloblastoma and Glioblastoma Cells | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. doaj.org [doaj.org]

- 12. journals.plos.org [journals.plos.org]

STAT3-SH2 Domain Inhibitor S3I-201: A Comprehensive Technical Guide to its Impact on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated oncogenic protein in a wide array of human cancers, playing a pivotal role in cell proliferation, survival, and differentiation.[1] Its persistent activation promotes tumorigenesis, making it a prime target for therapeutic intervention.[1][2] S3I-201 (also known as NSC 74859) is a small molecule inhibitor that selectively targets the Src Homology 2 (SH2) domain of STAT3, a critical component for its dimerization and subsequent activation.[3] This technical guide provides an in-depth analysis of the effects of S3I-201 on cancer cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.

Introduction to STAT3 Signaling in Cancer

The STAT3 signaling cascade is a crucial pathway in normal cellular processes; however, its aberrant and persistent activation is a hallmark of many malignancies.[1] The canonical pathway is initiated by the binding of cytokines and growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs).[2] JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3 monomers.[3] Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[2][3] These dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis.[3][4]

Mechanism of Action of S3I-201

S3I-201 was identified through structure-based virtual screening and specifically designed to disrupt the function of the STAT3 SH2 domain.[3] By binding to this domain, S3I-201 competitively inhibits the association of phosphorylated STAT3 monomers, thereby preventing their dimerization.[5] This blockade of dimerization is the primary mechanism by which S3I-201 inhibits STAT3's transcriptional activity.[3] Consequently, the downstream expression of STAT3 target genes essential for tumor cell proliferation and survival is downregulated.[2] Some studies also suggest that S3I-201 can act as a non-selective alkylating agent, covalently modifying cysteine residues on STAT3 and other cellular proteins, which may contribute to its biological effects.[1]

Figure 1. Mechanism of STAT3 inhibition by S3I-201.

Quantitative Effects of S3I-201 on Cancer Cell Proliferation

S3I-201 has demonstrated potent anti-proliferative effects across a variety of cancer cell lines, particularly those with constitutively active STAT3. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Carcinoma | ~100 | [2][6] |

| MDA-MB-435 | Breast Carcinoma | ~100 | [2][6] |

| MDA-MB-453 | Breast Carcinoma | ~100 | [2][6] |

| Huh-7 | Hepatocellular Carcinoma | 150 | [6] |

| SNU-398 | Hepatocellular Carcinoma | 150 | [6] |

| SNU-475 | Hepatocellular Carcinoma | 15 | [6] |

| SNU-182 | Hepatocellular Carcinoma | 200 | [6] |

Table 1: IC50 Values of S3I-201 in Various Cancer Cell Lines.

Downstream Effects of S3I-201

Inhibition of STAT3 dimerization and transcriptional activity by S3I-201 leads to several downstream cellular consequences that collectively contribute to its anti-cancer effects.

Cell Cycle Arrest

By downregulating the expression of Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle, S3I-201 can induce cell cycle arrest.[3] This prevents cancer cells from progressing through the cell cycle and ultimately inhibits their proliferation.

Induction of Apoptosis

S3I-201 promotes apoptosis, or programmed cell death, by decreasing the expression of anti-apoptotic proteins such as Bcl-xL and Survivin.[2][3] The downregulation of these survival factors sensitizes cancer cells to apoptotic stimuli.

Figure 2. Downstream effects of S3I-201 on cancer cells.

Experimental Protocols

To facilitate further research and validation of S3I-201's effects, detailed protocols for key in vitro assays are provided below.

Figure 3. A typical experimental workflow for evaluating S3I-201.

MTT Cell Proliferation Assay

This assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

S3I-201 stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of S3I-201 in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the S3I-201 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for STAT3 Phosphorylation and Target Proteins

This technique is used to detect changes in protein levels and phosphorylation status.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Cyclin D1, anti-Bcl-xL, anti-Survivin, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[7]

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[8]

-

Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X binding buffer to each tube.[9]

-

Analyze the samples by flow cytometry within 1 hour.[9]

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[10]

-

Incubate the cells at -20°C for at least 2 hours or overnight.[10]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.[11]

-

Incubate for 30 minutes at room temperature in the dark.[11]

-

Analyze the samples by flow cytometry.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of single cells.

Materials:

-

Treated and untreated cells

-

Complete culture medium

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)[12]

Procedure:

-

Treat cells with S3I-201 for a specified period.

-

Harvest the cells and plate a known number of viable cells (e.g., 200-1000 cells) into 6-well plates.[12]

-

Incubate the plates for 10-14 days, allowing colonies to form.[13]

-

Wash the plates with PBS and fix the colonies with methanol.

-

Stain the colonies with crystal violet solution for 10-30 minutes.[12]

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Conclusion

The STAT3-SH2 domain inhibitor S3I-201 represents a promising therapeutic strategy for cancers characterized by aberrant STAT3 activation. Its ability to disrupt STAT3 dimerization, inhibit downstream signaling, and consequently suppress cancer cell proliferation, induce apoptosis, and cause cell cycle arrest has been well-documented. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and validate the anti-cancer properties of S3I-201 and other STAT3 inhibitors. Continued research in this area is crucial for the development of novel and effective cancer therapies targeting the STAT3 pathway.

References

- 1. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of STAT3 by S3I‐201 suppress peritoneal fibroblast phenotype conversion and alleviate peritoneal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. kumc.edu [kumc.edu]

- 10. corefacilities.iss.it [corefacilities.iss.it]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]

The Role of STAT3 in Gastric Cancer: A Technical Guide to Investigation Using Terphenyllin (Inhibitor 1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently overactivated in gastric cancer, contributing to tumor growth, proliferation, and metastasis.[1][2] Its role as a key driver in the pathology of gastric cancer has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of STAT3 in gastric cancer and outlines a comprehensive framework for investigating its inhibition using the natural product Terphenyllin, a potent STAT3 inhibitor.[1][2] This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to aid researchers in the preclinical evaluation of STAT3-targeted therapies.

The STAT3 Signaling Pathway in Gastric Cancer

The STAT3 signaling cascade is a central regulator of cellular processes such as proliferation, survival, differentiation, and angiogenesis.[3] In the context of gastric cancer, the constitutive activation of STAT3 is a common event, often associated with a poor prognosis.[1][2] This aberrant activation can be triggered by various upstream signals, including cytokines like Interleukin-6 (IL-6) and growth factors, which are prevalent in the tumor microenvironment.

Upon activation, typically through phosphorylation at the Tyr705 residue by Janus kinases (JAKs), STAT3 monomers dimerize and translocate to the nucleus.[3] In the nucleus, the STAT3 dimers bind to the promoter regions of target genes, upregulating the expression of proteins involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2), and invasion (e.g., matrix metalloproteinases).[1][4]

References

- 1. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

STAT3-SH2 Domain Inhibitor 1: A Technical Guide to its Mechanism and Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes, including proliferation, survival, and differentiation. Its persistent activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key event in STAT3 activation is the reciprocal interaction between the SH2 domain of one STAT3 monomer and a phosphotyrosine residue of another, leading to dimerization, nuclear translocation, and gene transcription. This document provides a comprehensive technical overview of a representative STAT3-SH2 domain inhibitor, S3I-201 (also known as NSC 74859), detailing its mechanism of action, its effects on gene transcription, and the experimental protocols used for its characterization.

The STAT3 Signaling Pathway and the Role of the SH2 Domain

The activation of STAT3 is a tightly regulated process initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor tails. These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT3 monomers present in the cytoplasm.[1][2][3] Once recruited to the receptor complex, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[1][4] This phosphorylation event is the linchpin of STAT3 activation, as it creates a binding site for the SH2 domain of another phosphorylated STAT3 monomer. This reciprocal SH2-phosphotyrosine interaction drives the formation of stable STAT3 homodimers.[1][5] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[2][4] Key genes regulated by STAT3 are involved in cell cycle progression (e.g., Cyclin D1), apoptosis (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[6][7]

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]

- 5. abeomics.com [abeomics.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

Probing the Enigmatic Pharmacokinetics of S3I-201: A Technical Guide for Researchers

An In-depth Examination of the STAT3-SH2 Domain Inhibitor

For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic profile of a potential therapeutic agent is paramount. This technical guide delves into the available data on S3I-201 (also known as NSC 74859), a widely studied inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. While S3I-201 was initially identified as a promising agent that targets the SH2 domain of STAT3, subsequent research has revealed a more complex and multifaceted mechanism of action that significantly influences its pharmacokinetic and pharmacodynamic properties.[1][2]

Mechanism of Action and its Pharmacokinetic Implications

S3I-201 was designed to disrupt the dimerization of STAT3, a critical step in its activation and downstream signaling, by binding to its Src Homology 2 (SH2) domain.[1][2][3][4] This disruption was hypothesized to inhibit the transcription of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.[5][6] However, extensive research has demonstrated that S3I-201 is not a simple, reversible inhibitor.

A pivotal finding is that S3I-201 acts as a potent, non-selective alkylating agent.[1][2] Through liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, it was discovered that S3I-201 covalently modifies multiple cysteine residues on the STAT3 protein.[1][2] This covalent binding is not specific to STAT3; a fluorescently labeled probe of S3I-201 revealed global alkylation of intracellular proteins.[1][2] This reactivity has profound implications for its pharmacokinetics, as the compound is likely to be highly reactive and rapidly depleted through covalent interactions with a wide range of biological molecules. This inherent reactivity complicates the interpretation of its biological effects and poses challenges for its development as a selective therapeutic agent.

In Vitro Activity

S3I-201 has demonstrated inhibitory activity in various in vitro assays. The IC50 value for the inhibition of STAT3 DNA-binding activity in cell-free assays is reported to be approximately 86 µM.[5][7][8] In cellular assays, S3I-201 exhibits cytotoxic effects across a range of cancer cell lines, with IC50 values typically in the micromolar range. For instance, it inhibits breast carcinoma cell lines such as MDA-MB-435, MDA-MB-453, and MDA-MB-231 with an IC50 of around 100 μM.[5][7]

| Parameter | Value | Assay | Reference |

| IC50 (STAT3 DNA-binding) | 86 µM | Cell-free assay | [5][7][8] |

| IC50 (MDA-MB-231 cells) | ~100 µM | Cell viability assay | [5][7] |

| IC50 (MDA-MB-435 cells) | ~100 µM | Cell viability assay | [5][7] |

| IC50 (MDA-MB-453 cells) | ~100 µM | Cell viability assay | [5] |

In Vivo Studies: Dosing and Efficacy

Despite the challenges associated with its non-specific reactivity, S3I-201 has been evaluated in several in vivo models. In mouse xenograft models of human breast cancer, intravenous (i.v.) administration of S3I-201 at a dose of 5 mg/kg has been shown to inhibit tumor growth.[5][9] These studies provide evidence of in vivo activity but do not offer a detailed pharmacokinetic profile.

| Parameter | Value | Animal Model | Reference |

| Dose | 5 mg/kg | Mouse xenograft (human breast tumor) | [5][9] |

| Administration Route | Intravenous (i.v.) | Mouse xenograft (human breast tumor) | [5] |

Experimental Methodologies

The following sections outline generalized experimental protocols relevant to the study of STAT3 inhibitors like S3I-201.

In Vitro STAT3 DNA-Binding Assay

This assay is used to determine the ability of an inhibitor to disrupt the binding of activated STAT3 to its DNA consensus sequence.

-

Protein Activation: Recombinant STAT3 protein is incubated with a tyrosine kinase (e.g., Src kinase) and ATP to induce phosphorylation.

-

Inhibitor Incubation: The activated STAT3 is then incubated with varying concentrations of S3I-201.

-

DNA Binding: A labeled DNA probe containing the STAT3 binding site is added to the mixture.

-

Detection: The amount of STAT3 bound to the DNA probe is quantified using methods such as electrophoretic mobility shift assay (EMSA) or a plate-based assay (e.g., ELISA).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay

This assay measures the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

-

Cell Seeding: Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of S3I-201 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Data Analysis: The IC50 value is determined by fitting the dose-response curve.

Western Blot Analysis for STAT3 Phosphorylation

This method is used to assess the phosphorylation status of STAT3 in cells treated with the inhibitor.

-

Cell Treatment: Cells are treated with S3I-201 for a defined time.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in an animal model.

-

Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives S3I-201 (e.g., 5 mg/kg, i.v.), while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Data Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy is assessed.

LC-MS/MS for Covalent Modification Analysis

This technique is used to identify covalent adducts of S3I-201 with proteins.

-

Protein Incubation: Recombinant STAT3 protein is incubated with S3I-201.

-

Proteolytic Digestion: The protein is digested into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry to identify peptides that have been modified by S3I-201.

-

Data Analysis: The mass shift corresponding to the addition of the S3I-201 fragment is used to identify the specific sites of covalent modification.

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: STAT3 Signaling Pathway and the inhibitory action of S3I-201.

Caption: A generalized workflow for preclinical pharmacokinetic studies.

References

- 1. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of STAT3 by S3I‐201 suppress peritoneal fibroblast phenotype conversion and alleviate peritoneal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S3I-201 derivative incorporating naphthoquinone unit as effective STAT3 inhibitors: Design, synthesis and anti-gastric cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S3I-201 ≥95% (HPLC), solid, STAT3 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties and Stability of STAT3-SH2 Domain Inhibitor S3I-201 (NSC 74859)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-recognized therapeutic target in oncology and other diseases. S3I-201 (also known as NSC 74859) was initially identified as a promising inhibitor that targets the SH2 domain of STAT3, thereby disrupting its dimerization, DNA binding, and transcriptional activity. However, subsequent research has revealed a more complex and non-selective mechanism of action. This technical guide provides a comprehensive overview of the chemical properties and stability of S3I-201, along with detailed experimental protocols and an exploration of its true biological activity. Recent studies have demonstrated that S3I-201 acts as a potent, non-selective alkylating agent, covalently modifying numerous cellular proteins. This guide aims to equip researchers with the critical information necessary for the informed use of S3I-201 in experimental settings.

Chemical and Physical Properties

S3I-201 is a synthetic, cell-permeable amidosalicylic acid derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid | [1] |

| Synonyms | NSC 74859 | [2][3][4][5][6][7][8][9][10] |

| CAS Number | 501919-59-1 | [1][4][5][8] |

| Molecular Formula | C₁₆H₁₅NO₇S | [1][5] |

| Molecular Weight | 365.36 g/mol | [1][5] |

| Appearance | Light beige solid | |

| Purity | >95% (HPLC) |

Solubility and Storage

Proper handling and storage of S3I-201 are crucial for maintaining its integrity. The compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents.

| Solvent | Solubility | References |

| DMSO | 10 mg/mL to 150 mg/mL | [3][4][5][11] |

| DMF | 12.5 mg/mL | [4][5] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |

| Water | Insoluble | [12] |

| Ethanol | Insoluble | [12] |

Storage Conditions:

-

In Solution (DMSO): Store at -20°C for up to 1 month to prevent loss of potency. Aliquoting is recommended to avoid multiple freeze-thaw cycles.[12][13] Stock solutions at -80°C may be stable for up to 6 months.[8]

Biological Activity and Stability

Initially, S3I-201 was reported to be a selective STAT3 inhibitor that disrupts STAT3-STAT3 dimerization.[7] However, it is now understood that S3I-201 is a non-selective alkylating agent. The O-tosyl group acts as a leaving group, rendering the molecule reactive towards nucleophiles, such as the thiol groups in cysteine residues of various proteins.[2][10]

STAT3 Inhibition

S3I-201 inhibits STAT3 DNA-binding activity and transcriptional activities.[12][6][7] The reported IC₅₀ values for STAT3 inhibition vary across different studies and assay conditions.

| Target/Assay | IC₅₀ (µM) | Cell Line/Context | References |

| STAT3-STAT3 DNA Binding | 86 ± 33 | Cell-free assay | [3][7][8][14][15] |

| STAT1-STAT3 DNA Binding | 160 ± 43 | Cell-free assay | [3][7] |

| STAT5 DNA Binding | 166 ± 17 | Cell-free assay | [3][7] |

| STAT1-STAT1 DNA Binding | >300 | Cell-free assay | [3][7] |

| IL-6-induced STAT3 Phosphorylation | 38 | T cells | [4] |